Naxifylline Exhibits Superior Human A1 Receptor Affinity Versus Tonapofylline
Naxifylline demonstrates substantially higher binding affinity at the human A1 adenosine receptor compared to the structurally related A1AR antagonist Tonapofylline (BG 9928). In radioligand displacement assays using cloned human A1 receptors, Naxifylline exhibits a Ki of 0.45 nM [1], whereas Tonapofylline shows a Ki of 7.4 nM under comparable conditions .
| Evidence Dimension | Human A1 adenosine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.45 nM |
| Comparator Or Baseline | Tonapofylline (BG 9928): 7.4 nM |
| Quantified Difference | 16.4-fold greater affinity |
| Conditions | Radioligand displacement assay at cloned human A1 receptors |
Why This Matters
Higher receptor affinity enables lower dosing requirements and potentially reduced off-target effects in A1AR-mediated renal protection studies.
- [1] NCATS Inxight Drugs. Naxifylline (CVT 124, BG 9719). Ki values for cloned human A1 receptors. View Source
